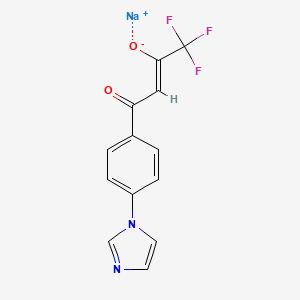

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

Vue d'ensemble

Description

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a synthetic organic compound that features a trifluoromethyl group, an imidazole ring, and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between a phenylboronic acid and a halogenated imidazole derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as Ruppert-Prakash reagent (CF3TMS) in the presence of a base.

Formation of the Enolate: The final step involves the formation of the enolate by deprotonation of the corresponding ketone with a strong base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the phenyl group.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the imidazole or phenyl group.

Reduction: Alcohol derivatives of the compound.

Substitution: Substituted derivatives with new functional groups replacing the trifluoromethyl group.

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in transition metal catalysis.

Materials Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its imidazole ring.

Protein Binding: It can be used in studies of protein-ligand interactions.

Medicine

Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals.

Diagnostics: It can be used in the development of diagnostic agents.

Industry

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.

Agriculture: It may have applications as a pesticide or herbicide.

Mécanisme D'action

The mechanism of action of Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate likely involves interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate: A similar compound with slight variations in the substituents.

4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate: Lacks the sodium ion.

4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-ol: The enolate is replaced with an alcohol group.

Uniqueness

The presence of the trifluoromethyl group and the imidazole ring in this compound makes it unique in terms of its chemical reactivity and potential applications. The trifluoromethyl group imparts stability and lipophilicity, while the imidazole ring can participate in a variety of chemical interactions.

Activité Biologique

Sodium (Z)-4-(4-(1H-imidazol-1-yl)phenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the existing literature regarding its synthesis, characterization, and biological evaluations, with a focus on its mechanisms of action and therapeutic potential.

Synthesis and Characterization

The compound is synthesized through a multistep process involving the reaction of imidazole derivatives with trifluoromethyl ketones. The characterization techniques commonly employed include:

- Fourier Transform Infrared Spectroscopy (FT-IR) : Used to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry : Confirms the molecular weight and structure.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been shown to act as an inhibitor of carbonic anhydrase (CA), a crucial enzyme in various physiological processes including acid-base balance and respiration.

Inhibition Studies

Recent studies have evaluated its inhibitory effects on various isoforms of carbonic anhydrase:

| Compound | Isoform | IC50 (µM) |

|---|---|---|

| This compound | hCA IX | 0.32 |

| This compound | hCA XII | 0.36 |

These values indicate that the compound has significant inhibitory activity against tumor-associated isoforms hCA IX and hCA XII, suggesting its potential use in cancer therapy.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in inhibiting tumor growth in vitro. For instance:

- Study on Cell Lines : The compound was tested against various cancer cell lines including breast and prostate cancer models. Results showed a reduction in cell viability with a mean GI50 value of approximately 2.3 µM.

- Molecular Docking Studies : Computational studies revealed that the compound binds effectively to the active site of CA IX, forming stable interactions that inhibit its enzymatic activity. This binding is facilitated by the presence of the imidazole moiety which coordinates with zinc ions in the active site.

Propriétés

IUPAC Name |

sodium;(Z)-1,1,1-trifluoro-4-(4-imidazol-1-ylphenyl)-4-oxobut-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2.Na/c14-13(15,16)12(20)7-11(19)9-1-3-10(4-2-9)18-6-5-17-8-18;/h1-8,20H;/q;+1/p-1/b12-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGLFUKFCLULLV-OZLKFZLXSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])N2C=CN=C2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])N2C=CN=C2.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147383-19-4 | |

| Record name | sodium 1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.